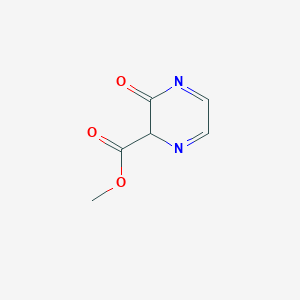
methyl 3-oxo-2H-pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2H-pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine derivatives with acylating agents under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
Methyl 3-oxo-2H-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazine alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while reduction can produce pyrazine alcohols.
科学研究应用
Methyl 3-oxo-2H-pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
作用机制
The mechanism of action of methyl 3-oxo-2H-pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9 weakly in certain cell lines, indicating its potential role in apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: This compound has a similar structure but with a pyran ring instead of a pyrazine ring.
Pyrazine derivatives: Various pyrazine derivatives exhibit similar chemical properties and biological activities.
Uniqueness
Methyl 3-oxo-2H-pyrazine-2-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
生物活性
Methyl 3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine ring with a ketone and a carboxylate functional group. Its molecular formula is C₇H₇N₃O₃, with a molar mass of approximately 166.13 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a candidate for pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus flavus and A. niger .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 μg/mL |
| S. aureus | 30 μg/mL |
| A. flavus | 40 μg/mL |
| A. niger | 35 μg/mL |
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels .
Case Study: Cytotoxicity Against HepG2 Cells
In a study involving HepG2 liver cancer cells, this compound demonstrated an IC50 value of approximately 25 μM, indicating significant cytotoxicity. The compound was shown to disrupt the cell cycle and induce apoptosis effectively .
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
| HCT116 | 28 |
The mechanisms underlying the biological activities of this compound are still being elucidated. Initial findings suggest that the compound interacts with specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation .
Enzyme Interaction Studies
Studies have indicated that this compound may bind to enzymes such as fatty acid synthase (FAS), which plays a crucial role in lipid metabolism and is a target for anticancer therapies . This interaction could inhibit the enzymatic activity necessary for cancer cell growth.
Synthesis Methods
Various synthetic routes have been developed for producing this compound, typically involving the reaction of pyrazine derivatives with appropriate carboxylic acids or esters under controlled conditions. These methods are significant for generating derivatives with enhanced biological activities .
属性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC 名称 |
methyl 3-oxo-2H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-4H,1H3 |
InChI 键 |
UWUNPSPILFSSFA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(=O)N=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















